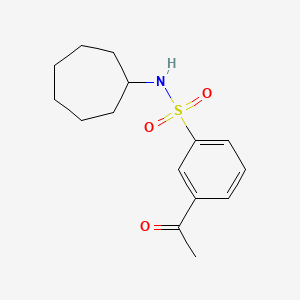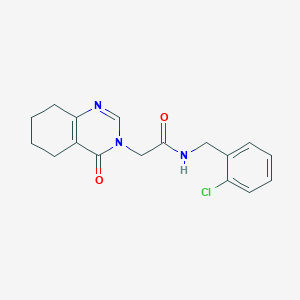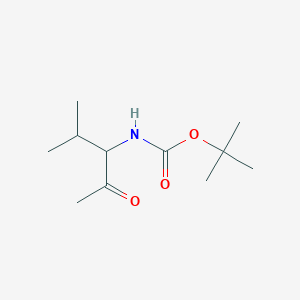![molecular formula C23H19ClFN3O4 B2755786 3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-30-8](/img/no-structure.png)
3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C23H19ClFN3O4 and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Comparative Studies of Interactions with Human Serum Albumin
Research has shown that fluorine-substituted dihydroquinazoline derivatives, similar to the compound , have the ability to bind to human serum albumin (HSA). This interaction induces changes in the conformation and secondary structure of HSA and quenches its intrinsic fluorescence through a static quenching mechanism. The binding is characterized by spontaneity and is predominantly driven by hydrophobic forces, with fluorine substitution on the benzene ring enhancing this interaction to some extent. This study provides insight into the potential of such compounds to affect protein binding and drug distribution (Wang et al., 2016).
Neurokinin-1 Receptor Antagonism
Another research avenue for similar quinazoline derivatives involves their role as neurokinin-1 (NK1) receptor antagonists, indicating potential applications in treating conditions such as emesis and depression. The study highlights the synthesis of a water-soluble, orally active compound with high affinity for the h-NK1 receptor, demonstrating effectiveness in pre-clinical tests relevant to these clinical applications (Harrison et al., 2001).
Pictet–Spengler Reaction in Synthesis
The synthesis of novel quinazoline derivatives, utilizing the Pictet–Spengler reaction, has been documented. This approach allows for the creation of compounds with potential pharmacological activities by enabling the functionalization of the quinazoline core with various substituents. Such synthetic methodologies are crucial for developing new therapeutic agents with enhanced efficacy and specificity (Tolkunov et al., 2017).
Anti-tubercular Agents
The 2,4-diaminoquinazoline series has been evaluated for its potential as anti-tubercular agents. Systematic exploration of the structure-activity relationships within this class revealed key determinants of biological activity against Mycobacterium tuberculosis. This research underscores the promise of quinazoline derivatives in the development of new treatments for tuberculosis, highlighting the compound's bactericidal activity against both replicating and non-replicating bacterial states (Odingo et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "2-furancarboxaldehyde", "ammonium acetate", "ethyl cyanoacetate", "2-amino-4-chlorobenzoic acid", "2-furylmethylamine", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-fluorobenzylidene ethyl acetoacetate by reacting 2-chloro-4-fluorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and ethanol.", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-4-chlorobenzaldehyde using sodium dithionite and hydrochloric acid.", "Step 3: Synthesis of 2-amino-4-chloro-1,3-benzodioxole by reacting 2-amino-4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide and ethanol.", "Step 4: Synthesis of 2-amino-4-chloro-1,3-benzodioxole-5-carboxylic acid by hydrolyzing 2-amino-4-chloro-1,3-benzodioxole with hydrochloric acid.", "Step 5: Synthesis of 3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide by coupling 2-amino-4-chloro-1,3-benzodioxole-5-carboxylic acid, 2-furylmethylamine, and 2-chloro-4-fluorobenzylidene ethyl acetoacetate in the presence of triethylamine and acetic anhydride." ] } | |
CAS番号 |
899788-30-8 |
分子式 |
C23H19ClFN3O4 |
分子量 |
455.87 |
IUPAC名 |
3-[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H19ClFN3O4/c24-19-12-16(25)8-7-15(19)14-28-20-6-2-1-5-18(20)22(30)27(23(28)31)10-9-21(29)26-13-17-4-3-11-32-17/h1-8,11-12H,9-10,13-14H2,(H,26,29) |
InChIキー |
JCFPZUZDKXTVEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CCC(=O)NCC4=CC=CO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)
![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2755705.png)
![2-(2-Chlorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2755706.png)




![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)

![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)

![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)
